
(R)-1-iodo-2-methylheptan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Iodo-2-methylheptan-2-ol is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and a branched alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-iodo-2-methylheptan-2-ol typically involves the iodination of a suitable precursor. One common method is the reaction of ®-2-methylheptan-2-ol with iodine in the presence of a strong acid, such as hydrochloric acid, which facilitates the substitution of a hydroxyl group with an iodine atom. The reaction is usually carried out under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods: In an industrial setting, the production of ®-1-iodo-2-methylheptan-2-ol may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: ®-1-Iodo-2-methylheptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The iodine atom can be reduced to form a corresponding alkane.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of 2-methylheptan-2-one or 2-methylheptanal.
Reduction: Formation of 2-methylheptane.
Substitution: Formation of compounds like ®-2-methylheptan-2-ol or ®-2-methylheptan-2-amine.
Wissenschaftliche Forschungsanwendungen
®-1-Iodo-2-methylheptan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-1-iodo-2-methylheptan-2-ol involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
®-1-Bromo-2-methylheptan-2-ol: Similar structure but with a bromine atom instead of iodine.
®-1-Chloro-2-methylheptan-2-ol: Similar structure but with a chlorine atom instead of iodine.
®-2-Methylheptan-2-ol: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness: ®-1-Iodo-2-methylheptan-2-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo and chloro analogs. The iodine atom’s larger size and higher polarizability make it more reactive in nucleophilic substitution reactions, providing a versatile tool for synthetic chemists.
Eigenschaften
Molekularformel |
C8H17IO |
|---|---|
Molekulargewicht |
256.12 g/mol |
IUPAC-Name |
(2R)-1-iodo-2-methylheptan-2-ol |
InChI |
InChI=1S/C8H17IO/c1-3-4-5-6-8(2,10)7-9/h10H,3-7H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
BFGLEFZMMWUBKI-MRVPVSSYSA-N |
Isomerische SMILES |
CCCCC[C@](C)(CI)O |
Kanonische SMILES |
CCCCCC(C)(CI)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1AS,3S,4aR,4bS,6aS,7S,9aS,9bS,11aS)-7-hydroxy-4a,6a-dimethyl-3-(methylsulfonyl)tetradecahydrocyclopenta[7,8]phenanthro[1,10a-b]oxiren-2(1aH)-one](/img/structure/B13146276.png)
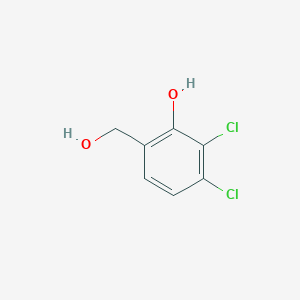
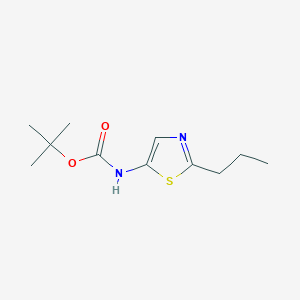

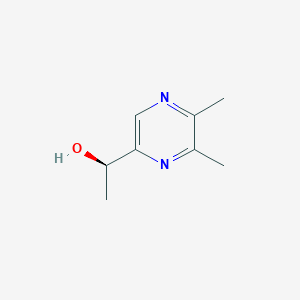
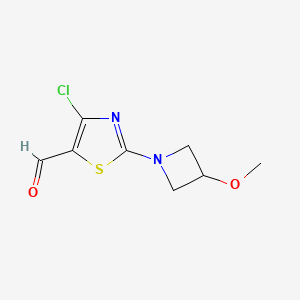

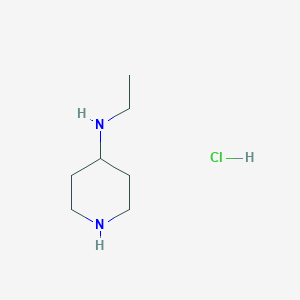
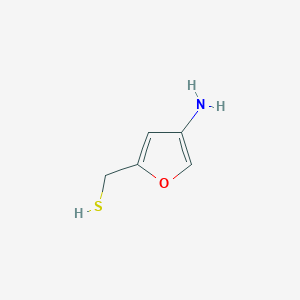
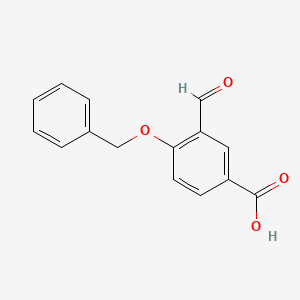
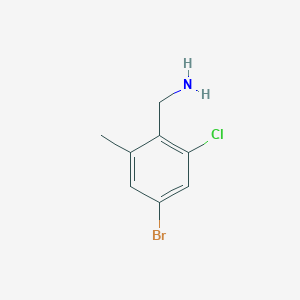
![6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13146335.png)


